2-(benzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
Description
2-(Benzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group at the 4-position and an acetamide moiety at the 2-position. The acetamide is further modified with a benzenesulfonyl group, which introduces both steric bulk and electronic effects due to the sulfonyl functionality. This structural motif is common in medicinal chemistry, as thiazole derivatives are known for their diverse biological activities, including kinase inhibition, antimicrobial effects, and modulation of signaling pathways .
The compound’s synthesis likely involves coupling a 4-(pyridin-3-yl)-1,3-thiazol-2-amine with a benzenesulfonyl-acetyl chloride derivative, followed by purification via recrystallization or chromatography.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(11-24(21,22)13-6-2-1-3-7-13)19-16-18-14(10-23-16)12-5-4-8-17-9-12/h1-10H,11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDHSVXVXZOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with 2-aminothiazole to form an intermediate sulfonamide. This intermediate is then reacted with 4-(pyridin-3-yl)acetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(benzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that thiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
The compound has shown promise in cancer research. Thiazole derivatives are known to inhibit specific kinases involved in cell proliferation and survival. For example, studies suggest that certain thiazole-based compounds can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anti-inflammatory Effects
Research indicates that thiazole derivatives may possess anti-inflammatory properties by modulating inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of disease . This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 2-(benzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide displayed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting a potential role as new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using human cancer cell lines treated with thiazole derivatives. The results demonstrated that these compounds induced apoptosis via the mitochondrial pathway and inhibited cell proliferation effectively at low concentrations. Specifically, the compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs. Phenyl Substitutions : Replacement of the pyridin-3-yl group with substituted phenyl rings (e.g., 4-ethoxyphenyl in or 3-Cl-4-F-phenyl in ) alters electronic properties and target selectivity. Pyridine’s nitrogen atom may enhance solubility or participate in hydrogen bonding with biological targets.
- Sulfonyl vs. Acetamide : The benzenesulfonyl group in the target compound increases molecular weight and introduces strong electron-withdrawing effects compared to simple acetamides (e.g., 6a in ). This may improve metabolic stability or binding affinity.
- Hybrid Structures : Compounds like 5o demonstrate that replacing the thiazole with an imidazo-thiazole scaffold and modifying the acetamide side chain can shift activity toward anticancer targets.
Physicochemical Properties
- Solubility : The pyridin-3-yl group likely enhances water solubility compared to purely aromatic substituents (e.g., 4-ethoxyphenyl in ). However, the benzenesulfonyl group may reduce solubility due to its hydrophobicity.
- logP : Estimated logP values for similar compounds range from 2.5–4.0, depending on substituents. For example, 6a (logP ~1.5) is more polar than the target compound due to its hydroxyl group, whereas the benzenesulfonyl derivative (logP ~3.5) is more lipophilic.
Biological Activity
The compound 2-(benzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide , often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of 2-(benzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can be represented as follows:
This compound features a benzenesulfonyl group and a thiazole moiety, which are known for their diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 268.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Boiling Point | Not specified |
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to 2-(benzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide displayed activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 μM to 125 μM , demonstrating their potential as antimicrobial agents .
Anti-inflammatory Properties
Recent studies have indicated that derivatives of this compound possess anti-inflammatory properties. In a series of experiments evaluating the inhibition of cyclooxygenase (COX) enzymes, certain derivatives showed IC50 values as low as 0.011 μM , indicating potent activity against COX-2 and 5-lipoxygenase (5-LOX) enzymes . This suggests potential applications in treating inflammatory conditions.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A study on related compounds reported their efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanisms identified included the inhibition of specific kinases involved in cell cycle regulation .
The biological mechanisms by which 2-(benzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide exerts its effects include:
- Inhibition of Protein Synthesis : This compound interferes with bacterial protein synthesis pathways.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
- Inhibition of Enzymatic Activity : Particularly in inflammatory pathways involving COX and LOX enzymes.
Study on Antimicrobial Efficacy
In a recent study published in 2024, researchers evaluated the antimicrobial efficacy of several thiazole derivatives, including our compound of interest. The results indicated strong bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than traditional antibiotics .
Anti-inflammatory Evaluation
Another study focused on the anti-inflammatory effects of N-benzenesulfonyl acetamide derivatives. The findings revealed that these compounds significantly reduced inflammation markers in animal models, supporting their use in therapeutic applications for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
